molecular formula C9H13NO2 B188584 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol CAS No. 86604-78-6

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Cat. No. B188584
CAS RN: 86604-78-6
M. Wt: 167.2 g/mol
InChI Key: PSEPRWKZZJWRCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine has been achieved by the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol” is C9H13NO2. The InChI Key is PSEPRWKZZJWRCB-UHFFFAOYSA-N.


Chemical Reactions Analysis

Sigma complexes formed from methoxide ion and Methoxy-3,5-dinitropyridines in dimethyl sulphoxide demonstrate contrasting behaviors between 2- and 4-methoxy compounds, showing the potential for chemical synthesis and molecular interaction studies. The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yielded 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, showing its reactivity and potential in organic synthesis.


Physical And Chemical Properties Analysis

The molecular weight of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol” is 167.207. It appears as a white to light brown powder or crystal .

Scientific Research Applications

  • Chemical Synthesis and Molecular Interaction Studies

    • Application: Sigma complexes formed from methoxide ion and Methoxy-3,5-dinitropyridines in dimethyl sulphoxide demonstrate contrasting behaviors between 2- and 4-methoxy compounds.
    • Method: The study involved the formation of sigma complexes from methoxide ion and Methoxy-3,5-dinitropyridines in dimethyl sulphoxide.
    • Results: The study showed the potential for chemical synthesis and molecular interaction studies.
  • Stereoselective Chemical Synthesis

    • Application: As a chiral auxiliary, the compound “(S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-yl methanol” has been synthesized and used for asymmetric synthesis of α-hydroxy esters.
    • Method: The study involved the synthesis of the compound “(S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-yl methanol” and its use for asymmetric synthesis of α-hydroxy esters.
    • Results: The study demonstrated its application in stereoselective chemical synthesis.
  • Creation of New Molecular Structures

    • Application: Reactions of acetylenic esters with pyridines, including 3,5-Dimethylpyridine, in the presence of proton donors have been studied.
    • Method: The study involved the reaction of acetylenic esters with pyridines, including 3,5-Dimethylpyridine, in the presence of proton donors.
    • Results: The study showed the compound’s utility in creating new molecular structures.
  • HPLC Column Testing

    • Application: The compound is used in testing the performance of HPLC columns .
    • Method: The compound is run through an HPLC column and the retention time, peak shape, and other parameters are observed .
    • Results: The results help in assessing the performance of the HPLC column .
  • Chlorination and Salification

    • Application: The compound is used as a starting material in the process of Chlorination and Salification to obtain 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.
    • Method: The process involves the reaction of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with a suitable chlorinating agent.
    • Results: The result is the formation of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.
  • AI Applications
    • Application: The compound is used in AI applications .
    • Method: The specific methods of application in AI are not detailed in the source .
    • Results: The results of these applications are not specified in the source .

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) .

properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPRWKZZJWRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235694
Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

CAS RN

86604-78-6
Record name 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,5-dimethylpyridine-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGY8VS6G2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate are dissolved in 570 ml of ethanol. 285 ml of 3N sodium hydroxide solution are then added dropwise thereto at 0° and the mixture is stirred at room temperature for 3 hours. The ethanol is subsequently removed in vacuo, whereupon the residual aqueous solution is extracted three times with 300 ml of methylene chloride. The organic extracts are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from petroleum ether and there is obtained 4-methoxy-3,5-dimethyl-2-pyridylmethanol of melting point 49°-51°.
Quantity
94.9 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.94 g, 25.4 mmol) was dissolved in 100 ml of absolute THF and added in a dropwise manner to a stirred solution of compound 8 (2.5 g, 12.82 mmol) in 20 ml of THF at 0° C. The mixture was stirred at 0° C. for 2 hr. Excess LiAlH4 was then destroyed with ethyl acetate. The combined organic phases were dried, filtered, and evaporated in vacuo to give compound 9 (1.1 g, 50% yield). It gave same analytic data as those of an authentic sample.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

3.5-Dimethyl-4-methoxypyridine-N-oxide (61.2 g) obtained in Example 2 was dissolved in CH3OH (458 ml). Dimethylsulfate (38 ml 0.4 moles) was added dropwise during 15 minutes and pH adjusted to 5.0 using 10M NaOH. The mixture was stirred for 15 minutes and thereafter refluxed for 1 hour. An additional amount of dimethylsulfate (3.8 ml, 0.04 moles) was added dropwise and the mixture was refluxed for 1.5 hours. Stirring was continued overnight at room temperature. Thereafter the mixture was heated to reflux and (NH4)2S2O8 (91.2 g, 0.4 moles) dissolved in water (169 ml) was added during 1.75 hours, followed by refluxing for 1.5 hours and stirring at room temperature overnight. Thereafter CH3OH (452 ml) was added. Precipitated salts were filtered off and discarded. After evaporation of CH3OH, the remaining water phase (pH 0.6) was adjusted to pH 10.0 using 10M NaOH (145 ml). The water phase was extracted three times with CH2Cl2. The combined CH2Cl2 phases were dried over Na2SO4, evaporated and dried, yielding 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine (44.2 g). The identity of the product was confirmed with 1H and 13C NMR and the purity checked with gas chromatography.
Quantity
61.2 g
Type
reactant
Reaction Step One
Name
Quantity
458 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
(NH4)2S2O8
Quantity
91.2 g
Type
reactant
Reaction Step Five
Name
Quantity
169 mL
Type
solvent
Reaction Step Five
Name
Quantity
452 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

30% aqueous sodium hydroxide was added over a solution of crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine prepared from 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide, to pH 13. The mass was stirred for about 3.5 hours at 25°-28° C., with addition of 30% aqueous sodium hydroxide at the appropriate rate to hold the pH to between 11.7 and 13. Once the reaction was terminated (complete disappearance of the band located towards 1700 cm-1) the pH was adjusted to 6.5 with acetic acid, water was added and the mass was extracted with methylene chloride. The solvent was removed by vacuum distillation and finally 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine was distilled at 142°-145° C. (9 torr.) as a colourless liquid which crystallised on standing. 27.23 g were obtained. Yield 92.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A process for the preparation of compounds of formula I ##STR1## in which X is the radical OH or Cl, by the catalytic hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine, subsequent reaction of the resulting 3,5-dimethyl-4-methoxy-2-aminomethylpyridine to give 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine and, if desired, chlorination to give 3,5-dimethyl-4-methoxy-2-chloromethylpyridine, and the novel intermediate 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 2
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 3
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 6
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Citations

For This Compound
6
Citations
L Xu, C Woodward, S Khan, C Prakash - Drug Metabolism and Disposition, 2012 - Citeseer
Inhibition of heat shock protein 90 (HSP90) results in the degradation of oncoproteins that drive malignant progression and induce cell death, thus making HSP90 a potential target of …
Number of citations: 4 citeseerx.ist.psu.edu
SR Pollack, DJ Schenk - Journal of Labelled Compounds and …, 2015 - Wiley Online Library
Omeprazole (Prilosec®) is a selective and irreversible proton pump inhibitor used to treat various medical conditions related to the production of excess stomach acids. It functions by …
L Xu, C Woodward, S Khan, C Prakash - Drug Metabolism and Disposition, 2012 - ASPET
Inhibition of heat shock protein 90 (HSP90) results in the degradation of oncoproteins that drive malignant progression and induce cell death, thus making HSP90 a potential target of …
Number of citations: 13 dmd.aspetjournals.org
S Grottelli, G Annunziato, G Pampalone… - Journal of Medicinal …, 2022 - ACS Publications
Primary hyperoxaluria type I (PH1) is a rare kidney disease due to the deficit of alanine:glyoxylate aminotransferase (AGT), a pyridoxal-5′-phosphate-dependent enzyme responsible …
Number of citations: 4 pubs.acs.org
RH Bhalodia - 2009 - core.ac.uk
Azomethines are the compounds, which contain–C= N-group. These compounds are also known as imines or anils but most commonly, they are known as Schiff bases to honor Hugo …
Number of citations: 0 core.ac.uk
孙一 - 2013 - ir.lzu.edu.cn
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine was obtained by the process of Ch-lorination and Salification using (4-methoxy-3,5-dimethylpyridin-2-yl)methanol as material.A-nd it …
Number of citations: 0 ir.lzu.edu.cn

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